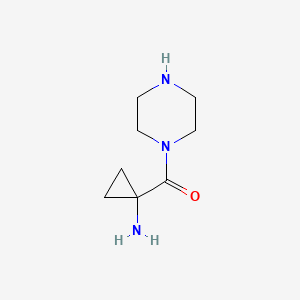
(1-Aminocyclopropyl)-piperazin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminocyclopropyl)-piperazin-1-ylmethanone: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group attached to a piperazine ring, which is further linked to a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclopropyl)-piperazin-1-ylmethanone typically involves the reaction of cyclopropylamine with piperazine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
(1-Aminocyclopropyl)-piperazin-1-ylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation products: Various oxo derivatives.
Reduction products: Amines and other reduced forms.
Substitution products: Derivatives with different substituents on the piperazine ring.
Scientific Research Applications
(1-Aminocyclopropyl)-piperazin-1-ylmethanone: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the context of enzyme inhibition.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (1-Aminocyclopropyl)-piperazin-1-ylmethanone exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopropyl(piperazin-1-yl)methanone
(1-Benzylpyrrol-2-yl)-piperazin-1-ylmethanone
1-(Piperazin-1-yl)ethan-1-one
Uniqueness:
The presence of the aminocyclopropyl group in (1-Aminocyclopropyl)-piperazin-1-ylmethanone distinguishes it from other compounds, potentially leading to unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(1-aminocyclopropyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C8H15N3O/c9-8(1-2-8)7(12)11-5-3-10-4-6-11/h10H,1-6,9H2 |
InChI Key |
GPIPMAXPEWEFDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)N2CCNCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















